molecular formula C55H72MgN4O5 B073375 Chlorophyll CAS No. 1406-65-1

Chlorophyll

Cat. No.: B073375
CAS No.: 1406-65-1
M. Wt: 893.5 g/mol
InChI Key: ATNHDLDRLWWWCB-AENOIHSZSA-M
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Description

Chlorophyll is a group of green pigments found in the chloroplasts of plants, algae, and cyanobacteria. It plays a crucial role in photosynthesis, the process by which light energy is converted into chemical energy through the synthesis of organic compounds. This compound absorbs light most efficiently in the blue and red portions of the electromagnetic spectrum, while reflecting green light, which gives plants their green color .

Mechanism of Action

Target of Action

Chlorophyll, a pigment found in the chloroplasts of plant cells, primarily targets the photosynthetic machinery of the plant . It is a key component in the process of photosynthesis, which sustains plant life and produces oxygen for the entire planet . This compound absorbs light energy, usually sunlight, which is then used to convert carbon dioxide and water into glucose, a type of sugar .

Mode of Action

this compound’s mode of action involves the absorption of light energy, which is then transferred to two kinds of energy-storing molecules . This energy is used to convert carbon dioxide (absorbed from the air) and water into glucose . This compound a plays a unique and crucial role in converting light energy to chemical energy .

Biochemical Pathways

The biochemical pathway of this compound can be subdivided into four parts :

Pharmacokinetics

This suggests that this compound may influence the absorption and bioavailability of these compounds .

Result of Action

The primary result of this compound’s action is the production of glucose through the process of photosynthesis . This glucose is used by the plant to create new leaves and other plant parts . The process of photosynthesis also produces oxygen, which is released by the plant into the air .

Action Environment

The action of this compound is influenced by environmental factors such as light availability and intensity . This compound absorbs light energy, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorophyll can be synthesized in the laboratory through a series of complex chemical reactions. The synthesis typically involves the formation of a porphyrin ring structure, followed by the insertion of a magnesium ion into the ring. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .

Industrial Production Methods: Industrial production of this compound involves the extraction of the pigment from plant materials. The most common method is solvent extraction, where plant leaves are ground and mixed with organic solvents such as acetone, ethanol, or methanol. The this compound is then separated from the solvent through filtration and evaporation. Large-scale preparations may also use column chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Chlorophyll undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlorophyll has a wide range of applications in scientific research:

    Chemistry: Used as a natural dye and in the study of photochemical reactions.

    Biology: Essential for studying photosynthesis and plant physiology.

    Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Used as a natural colorant in food and cosmetics

Comparison with Similar Compounds

Chlorophyll is often compared with other photosynthetic pigments:

Uniqueness: this compound a is unique due to its central role in the photosynthetic process, while other chlorophylls and pigments like carotenoids and phycobiliproteins play supportive roles .

Properties

CAS No.

1406-65-1

Molecular Formula

C55H72MgN4O5

Molecular Weight

893.5 g/mol

IUPAC Name

magnesium;(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate

InChI

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1

InChI Key

ATNHDLDRLWWWCB-AENOIHSZSA-M

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2]

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)[C@H]([C@@H]5CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2]

melting_point

117 - 120 °C

physical_description

Waxy blue-black solid;  [Merck Index]
Solid

Related CAS

18025-08-6

Synonyms

chlorophyll a
chlorophyll a2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary role of chlorophyll in photosynthetic organisms?

A1: this compound is a pigment that absorbs light energy, primarily in the blue and red regions of the electromagnetic spectrum, and transfers this energy to initiate the primary photochemical events of photosynthesis []. This process converts light energy into chemical energy in the form of sugars, which fuels the organism's growth and development.

Q2: What are the different types of this compound found in nature and how do they differ?

A2: The most common types of this compound are this compound a and this compound b. This compound a is the primary pigment involved in photosynthesis and is found in all photosynthetic organisms. This compound b acts as an accessory pigment, absorbing light energy and transferring it to this compound a. The two forms differ slightly in their chemical structure, resulting in a difference in their absorption spectra. For example, this compound a has an absorption maximum at around 665 nm, while this compound b has a maximum at around 645 nm [, , , ].

Q3: How do environmental stresses like drought affect this compound content and photosynthetic efficiency in plants?

A4: Drought stress can significantly impact this compound content and photosynthetic efficiency in plants. Studies on Elaeagnus angustifolia and Grewia biloba seedlings revealed that this compound a, this compound a/b ratio, and total this compound content decreased with increasing drought stress []. Similar findings were observed in Ulmus elongata, where drought stress led to a decline in this compound content and this compound fluorescence parameters []. These changes are indicative of damage to the photosynthetic apparatus and a decline in the plant's ability to capture and utilize light energy.

Q4: How does the this compound content relate to the resistance of a plant to environmental stresses like drought?

A5: There is a correlation between this compound content and drought resistance in plants. Studies on maize cultivars indicated that drought-resistant genotypes exhibited higher this compound content and yield compared to susceptible ones. This suggests that higher this compound content could be an indicator of a plant's ability to tolerate drought stress and maintain productivity under water-limited conditions [].

Q5: What is this compound fluorescence and how can it be used to study plant physiology?

A6: this compound fluorescence refers to the light re-emitted by this compound molecules after absorbing light energy. This fluorescence can provide valuable insights into the photosynthetic efficiency and health of plants. Parameters like Fv/Fm (maximum quantum yield of photosystem II), PhiPS2 (effective quantum yield of photosystem II), and ETR (electron transport rate) derived from this compound fluorescence measurements can be used to assess the impact of environmental stresses like drought on the photosynthetic apparatus [, , ].

Q6: Can this compound fluorescence parameters be estimated using remote sensing techniques?

A7: Yes, studies have shown a strong correlation between specific vegetation indices derived from leaf reflectance spectra and this compound fluorescence parameters like Fv/Fm. Indices like RVI (ratio vegetation index), CUR (carotenoid reflectance index), PRI (photochemical reflectance index), and red edge parameters (e.g., Dλρ/D744, D705/D722) demonstrated high correlation with Fv/Fm, suggesting their potential for monitoring this compound fluorescence and thus, plant physiological status, using remote sensing techniques [].

Q7: How is this compound extracted and purified from plant material?

A8: this compound can be extracted from plant material using solvents like methanol and acetone []. The crude extract can be further purified using techniques like column chromatography with DEAE-Sepharose CL-6B [] and cloud point extraction with aqueous solutions of non-ionic surfactants [].

Q8: What is the significance of the this compound-protein complexes in photosynthesis?

A9: this compound molecules are bound to specific proteins in the chloroplasts, forming this compound-protein complexes. These complexes play a crucial role in capturing light energy, transferring it efficiently to the reaction centers, and facilitating electron transfer reactions that ultimately lead to the conversion of light energy into chemical energy [, ].

Q9: How does the structure of this compound-protein complexes influence the efficiency of energy transfer?

A10: The specific arrangement of this compound molecules within the protein scaffold of these complexes determines the efficiency of energy transfer. Factors like the distance and orientation of this compound molecules influence the rate and direction of energy flow, ensuring efficient channeling of excitation energy to the reaction centers for photosynthesis [].

Q10: What is the role of carotenoids in this compound-protein complexes?

A11: Carotenoids are accessory pigments that absorb light energy in regions where this compound absorption is low and transfer this energy to this compound molecules. They also play a crucial role in photoprotection by quenching excess light energy that could otherwise damage the photosynthetic apparatus [].

Q11: Can this compound be used for applications beyond its natural role in photosynthesis?

A12: Yes, this compound and its derivatives have potential applications in various fields. For instance, this compound a conjugated with poly(vinylpyrrolidone)-smectite exhibits photocatalytic activity, catalyzing the reduction of methyl viologen and facilitating hydrogen gas evolution upon visible light illumination []. This highlights the potential of this compound-based systems for sustainable energy applications.

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